molecular formula C22H28N2O3 B5904352 N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide

N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide

Cat. No. B5904352
M. Wt: 368.5 g/mol
InChI Key: OSMYVOASISAOJA-UHFFFAOYSA-N
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Description

N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide, also known as HPPIS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. HPPIS is a succinamide derivative that has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide is not fully understood, but it has been suggested to involve the modulation of different neurotransmitter systems. N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has been shown to increase the levels of dopamine, serotonin, and noradrenaline in the brain, which may contribute to its antidepressant and anxiolytic effects. N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has been shown to have various biochemical and physiological effects, including antidepressant, anxiolytic, and neuroprotective effects. N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has been shown to increase the levels of dopamine, serotonin, and noradrenaline in the brain, which may contribute to its antidepressant and anxiolytic effects. N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has several advantages as a research tool, including its high purity and stability, which make it suitable for use in various lab experiments. N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide is also relatively easy to synthesize using different methods. However, the limitations of N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in some experiments.

Future Directions

There are several future directions for the research on N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide, including the evaluation of its potential therapeutic effects in various neurological disorders, the elucidation of its mechanism of action, and the development of more efficient and scalable synthesis methods. N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide may also be used as a starting point for the synthesis of novel compounds with improved pharmacological properties. Additionally, the toxicity and safety of N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide should be further investigated to ensure its suitability for use in clinical studies.

Synthesis Methods

N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has been synthesized using various methods, including the reaction of 3-(2-hydroxyphenyl)propylamine with 2-isopropylphenylsuccinic anhydride in the presence of a base, such as triethylamine. Another method involves the reaction of 3-(2-hydroxyphenyl)propylamine with 2-isopropylphenylsuccinic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield and purity of the synthesized N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide depend on the reaction conditions, such as the reaction time, temperature, and solvent used.

Scientific Research Applications

N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has been evaluated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. In pharmacology, N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has been investigated for its effects on different neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. In neuroscience, N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide has been studied for its potential neuroprotective and neuroregenerative effects.

properties

IUPAC Name

N-[3-(2-hydroxyphenyl)propyl]-N'-(2-propan-2-ylphenyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-16(2)18-10-4-5-11-19(18)24-22(27)14-13-21(26)23-15-7-9-17-8-3-6-12-20(17)25/h3-6,8,10-12,16,25H,7,9,13-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMYVOASISAOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCC(=O)NCCCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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